molecular formula C32H62Br2N2 B008701 tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide CAS No. 101710-66-1

tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide

Cat. No.: B008701
CAS No.: 101710-66-1
M. Wt: 634.7 g/mol
InChI Key: VMFMZVGYBPOLFA-UHFFFAOYSA-L
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Description

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) is a chemical compound known for its unique structure and properties. It is a type of diquaternary ammonium compound, which means it contains two quaternary ammonium groups. These compounds are often used in various industrial and scientific applications due to their ability to act as surfactants, catalysts, and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) typically involves the reaction of p-phenylenedimethylene with tributylamine in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromide ions in the compound can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of new quaternary ammonium compounds.

Scientific Research Applications

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a phase transfer catalyst in various reactions.

    Biology: The compound has antimicrobial properties and is used in the development of disinfectants and antiseptics.

    Medicine: It is being studied for its potential use in drug delivery systems and as an active ingredient in certain medications.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) involves its interaction with cellular membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIPROPYL-, DIBROMIDE)
  • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DIETHYL(2-HYDROXYETHYL)-, DIBROMIDE)
  • AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(DODECYLDIETHYL-, DIBROMIDE)

Uniqueness

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) is unique due to its specific structure and the presence of tributyl groups. This gives it distinct physicochemical properties and makes it suitable for specific applications where other similar compounds may not be as effective. Its ability to act as a versatile catalyst and antimicrobial agent sets it apart from other diquaternary ammonium compounds.

Properties

IUPAC Name

tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62N2.2BrH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFMZVGYBPOLFA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C[N+](CCCC)(CCCC)CCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50906528
Record name N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101710-66-1
Record name Ammonium, (p-phenylenedimethylene)bis(tributyl-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
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tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
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tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide

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